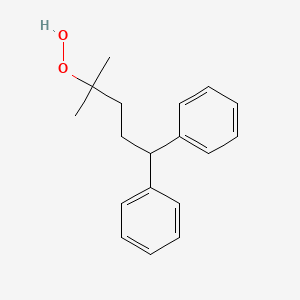

2-Methyl-5,5-diphenylpentane-2-peroxol

Description

2-Methyl-5,5-diphenylpentane-2-peroxol is a synthetic organic compound characterized by a pentane backbone substituted with a methyl group at position 2, two phenyl groups at position 5, and a peroxol (-O-O-) functional group at position 2. This structure confers unique reactivity, particularly in radical-initiated reactions, due to the labile peroxide bond.

Properties

CAS No. |

79889-18-2 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(4-hydroperoxy-4-methyl-1-phenylpentyl)benzene |

InChI |

InChI=1S/C18H22O2/c1-18(2,20-19)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,19H,13-14H2,1-2H3 |

InChI Key |

KBCFVMLZJJHUQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(C1=CC=CC=C1)C2=CC=CC=C2)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,5-diphenylpentane-2-peroxol typically involves the reaction of 2-Methyl-5,5-diphenylpentane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-5,5-diphenylpentane-2-peroxol can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5,5-diphenylpentane-2-peroxol undergoes various chemical reactions, including:

Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of ketones or aldehydes.

Reduction: Reduction of the peroxol group can yield alcohols or hydrocarbons.

Substitution: The compound can undergo substitution reactions, where the peroxol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Methyl-5,5-diphenylpentane-2-peroxol has several scientific research applications:

Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

Biology: Investigated for its potential role in oxidative stress studies and as a probe for studying cellular redox states.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5,5-diphenylpentane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxol bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s reactivity is influenced by the stability of the peroxol group and the presence of substituents that can stabilize or destabilize the reactive intermediates.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in Pharmaceutical and Pesticide Contexts

However, structurally diverse analogues from pesticide and pharmaceutical domains provide indirect insights:

(a) Cyclopentanol Derivatives

- Metconazole and Triticonazole (): These triazole-containing fungicides share substituted cyclopentanol backbones. Unlike 2-methyl-5,5-diphenylpentane-2-peroxol, they lack peroxide bonds but emphasize the role of bulky aromatic substituents (e.g., chlorophenyl groups) in bioactivity.

(b) Naphthalene-Based Impurities

- 6-Methoxy-2-naphthylacetic Acid (): A demethylated impurity of naproxen, this compound highlights the importance of aromatic substituents in pharmaceutical stability.

Functional Analogues: Peroxide-Containing Compounds

Though absent in the evidence, peroxides like dibenzoyl peroxide (common in polymer chemistry) or artemisinin (antimalarial) share the reactive -O-O- group. Key differences include:

- Stability : 2-Methyl-5,5-diphenylpentane-2-peroxol’s branched alkyl-aryl structure may enhance thermal stability compared to linear peroxides.

- Synthetic Complexity : The diphenyl and methyl substituents likely require multi-step synthesis, akin to the THQ compounds in , which employ varied building blocks and rigorous purification .

Data Tables

Table 1: Analytical Techniques for Peroxide and Analogous Compounds

Table 2: Hypothetical Stability Comparison (Based on Structural Features)

| Compound | Peroxide Bond Stability | Aryl Substituent Impact | Synthetic Challenges |

|---|---|---|---|

| 2-Methyl-5,5-diphenylpentane-2-peroxol | High (steric protection) | Enhanced lipophilicity | Multi-step synthesis |

| Dibenzoyl Peroxide | Moderate | Limited | Single-step synthesis |

| Artemisinin | Low (environment-sensitive) | Bioactivity-driven | Natural extraction |

Research Findings and Limitations

- Critical Gap : The provided evidence lacks direct data on 2-methyl-5,5-diphenylpentane-2-peroxol, necessitating extrapolation from unrelated compounds. For instance, THQ synthesis methods () suggest that advanced chromatography and spectrometry would be essential for characterizing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.